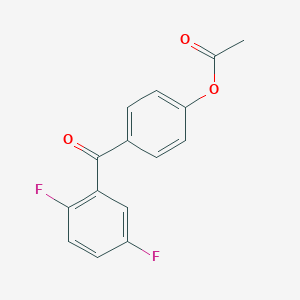

4-Acetoxy-2',5'-difluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2,5-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-8-11(16)4-7-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDFSOYQUYRRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641726 | |

| Record name | 4-(2,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-99-7 | |

| Record name | 4-(2,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Acetoxy-2',5'-difluorobenzophenone

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of the novel compound, 4-Acetoxy-2',5'-difluorobenzophenone. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established chemical principles and data on analogous structures to provide a robust framework for its successful synthesis and rigorous characterization.

Introduction and Strategic Importance

Benzophenone and its derivatives are a critical class of compounds in medicinal chemistry and materials science, often serving as key intermediates or privileged scaffolds in drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The acetoxy group, on the other hand, can act as a pro-drug moiety or a handle for further chemical modification. The target molecule, this compound, thus represents a compound of significant interest for the development of novel therapeutics and advanced materials.

This guide will detail a proposed synthetic route based on the venerable Friedel-Crafts acylation reaction, followed by a comprehensive characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and logical approach to the synthesis of this compound is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2][3]

Proposed Synthetic Route

The proposed synthesis involves the reaction of 1,4-difluorobenzene with 4-acetoxybenzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Acetoxy-2',5'-difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Structural Rationale: Why Spectroscopy is Crucial

The precise arrangement of atoms and functional groups within a molecule dictates its chemical and biological activity. Spectroscopic techniques provide an empirical window into this molecular architecture. For a molecule like 4-Acetoxy-2',5'-difluorobenzophenone, with its distinct aromatic rings, ester, and ketone functionalities, a multi-technique spectroscopic approach is essential for unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, revealing the number and connectivity of protons and carbons.

-

Infrared (IR) spectroscopy identifies the characteristic vibrational frequencies of functional groups, confirming the presence of the carbonyls (ketone and ester) and aromatic rings.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, further corroborating the molecular structure.

This guide will now delve into the predicted spectroscopic data for each of these techniques, explaining the underlying principles and the logic behind the spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.3 | Singlet | 3H | -OCOCH₃ | The methyl protons of the acetate group are in a shielded environment and will appear as a singlet due to the absence of adjacent protons. |

| ~ 7.1 - 7.3 | Multiplet | 2H | Protons on the 2',5'-difluorophenyl ring | The fluorine atoms strongly influence the chemical shifts and coupling of adjacent protons, leading to complex splitting patterns. |

| ~ 7.4 | Multiplet | 1H | Proton on the 2',5'-difluorophenyl ring | The electronic environment of this proton will be distinct due to the positions of the fluorine atoms. |

| ~ 7.5 | Doublet | 2H | Protons ortho to the acetoxy group | These protons are deshielded by the electron-withdrawing effect of the adjacent carbonyl and oxygen. |

| ~ 7.9 | Doublet | 2H | Protons ortho to the benzoyl carbonyl | These protons are significantly deshielded by the anisotropic effect of the ketone carbonyl group. |

Expert Insight: The aromatic region (6.5-8.0 ppm) of the ¹H NMR spectrum is expected to be complex due to the overlapping signals and the spin-spin coupling between protons and fluorine atoms.[1][2] Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning these proton signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 21 | -OCOC H₃ | The methyl carbon of the acetate group is typically found in the upfield region of the spectrum. |

| ~ 115 - 135 | Aromatic C -H and C -F | Carbons in the aromatic rings will resonate in this region. Carbons directly bonded to fluorine will exhibit splitting (¹JC-F). |

| ~ 150 - 160 | Aromatic C -O and C -F | Carbons attached to the electronegative oxygen and fluorine atoms will be deshielded and appear further downfield. |

| ~ 169 | Acetate C =O | The carbonyl carbon of the ester group is typically found in this region. |

| ~ 195 | Benzophenone C =O | The carbonyl carbon of the ketone group is highly deshielded and appears significantly downfield. |

Trustworthiness through Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. Any deviation would suggest the presence of impurities or an incorrect structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| ~ 1765 | Strong | Ester C=O stretch | The carbonyl stretch of an aryl acetate is typically at a higher frequency than that of a simple ketone.[3][4] |

| ~ 1665 | Strong | Ketone C=O stretch | The carbonyl stretch of the benzophenone moiety is a strong, characteristic absorption.[5] |

| ~ 1600, 1500 | Medium | Aromatic C=C stretch | These absorptions are characteristic of the benzene rings. |

| ~ 1200 | Strong | C-O stretch (ester) | A strong band associated with the C-O single bond of the ester group.[4] |

| ~ 1100 | Strong | C-F stretch | The carbon-fluorine bond vibration typically appears in this region. |

Causality in Experimental Choices: The use of Attenuated Total Reflectance (ATR) for solid samples or a salt plate for thin films is recommended to obtain high-quality IR spectra. The choice of solvent for solution-phase IR is critical to avoid interfering absorptions in the regions of interest.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₅H₁₀F₂O₃) is 276.06 g/mol . A prominent molecular ion peak is expected at m/z = 276.

-

Key Fragmentation Pathways: Electron Ionization (EI) mass spectrometry is expected to induce characteristic fragmentation of the molecule.

-

Loss of the acetyl group: A significant fragment would likely be observed at m/z = 234, corresponding to the loss of the ketene molecule (CH₂=C=O) from the molecular ion.

-

Formation of the benzoyl cation: Cleavage of the bond between the ketone carbonyl and the difluorophenyl ring would result in a fragment at m/z = 123, corresponding to the 2,5-difluorobenzoyl cation.

-

Formation of the acetoxyphenyl cation: Cleavage on the other side of the ketone carbonyl would yield a fragment at m/z = 121, corresponding to the 4-hydroxyphenyl cation after rearrangement.

-

Authoritative Grounding: The fragmentation of benzophenones and related aromatic carbonyl compounds has been extensively studied.[6] The predicted fragmentation pattern is consistent with established principles of mass spectral fragmentation, where cleavage adjacent to the carbonyl group is a dominant process.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Collection: Collect a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Acquire the spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizing the Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Acetoxy-2',5'-difluorobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 4-Acetoxy-2',5'-difluorobenzophenone, a functionalized aromatic ketone of significant interest to researchers, scientists, and drug development professionals. While direct extensive studies on this specific molecule are limited, this document synthesizes data from closely related analogues to present a scientifically grounded overview. We will explore its physicochemical characteristics, delve into the electronic and steric influences on its reactivity, and present detailed experimental protocols for its synthesis and key transformations. The discussion extends to its potential applications, particularly in medicinal chemistry and materials science, where the unique combination of its functional groups offers intriguing possibilities.

Introduction: The Benzophenone Scaffold in Modern Chemistry

Benzophenones are a class of organic compounds that have garnered considerable attention due to their versatile applications, ranging from photoinitiators in polymer chemistry to their role as a core structural motif in numerous biologically active molecules.[1] Their unique photophysical properties and the reactivity of their diaryl ketone framework make them valuable building blocks in organic synthesis.[2] The introduction of fluorine atoms and an acetoxy group, as in the case of this compound, imparts a unique set of properties that can modulate biological activity, enhance photostability, and provide handles for further chemical modification.[3][4] This guide aims to provide a detailed exploration of this specific derivative, leveraging established chemical principles and data from analogous structures to offer a predictive yet robust understanding of its behavior.

Physicochemical and Spectroscopic Profile

Predicting the physical and spectroscopic properties of this compound can be achieved by analyzing its constituent parts: the benzophenone core, the acetoxy-substituted phenyl ring, and the difluoro-substituted phenyl ring.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on data from analogous compounds such as 2,5-difluorobenzophenone and 4-acetoxybenzophenone.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₅H₁₀F₂O₃ | Based on the chemical structure. |

| Molecular Weight | 276.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Benzophenone and its simple derivatives are typically crystalline solids at room temperature. |

| Melting Point | Expected to be in the range of 80-120 °C | 4,4'-Difluorobenzophenone has a melting point of 107.5-108.5°C.[5] The introduction of the acetoxy group may alter this. |

| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate); Insoluble in water. | Typical for moderately polar organic compounds. |

Predicted Spectroscopic Data

The spectroscopic signature of this compound is a composite of the signals from its distinct structural components. Spectroscopic data for the closely related 2,5-difluorobenzophenone is available and serves as a strong basis for these predictions.[6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the 4-acetoxy-substituted ring will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons on the 2',5'-difluorobenzophenone ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. A singlet corresponding to the methyl protons of the acetoxy group will be observed in the upfield region (around 2.3 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon will have a characteristic downfield shift (around 195 ppm). The carbons attached to fluorine atoms will show large one-bond C-F coupling constants. The carbons of the acetoxy group (methyl and carbonyl) will also be readily identifiable.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the 2',5'-difluorophenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching of the ketone (around 1660 cm⁻¹) and the ester (around 1760 cm⁻¹). C-F stretching vibrations will appear in the region of 1250-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the acetyl group, the entire acetoxy group, and potentially cleavage around the central carbonyl group.[7]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for benzophenone synthesis, primarily the Friedel-Crafts acylation. Its reactivity is governed by the interplay of the electron-withdrawing benzoyl and difluoro groups and the electron-donating, yet hydrolyzable, acetoxy group.

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient route to synthesize the target molecule is through a Friedel-Crafts acylation of 1,4-difluorobenzene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and an inert solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the mixture in an ice bath. To the dropping funnel, add a solution of 4-acetoxybenzoyl chloride (1.0 eq) in the same inert solvent. Add this solution dropwise to the stirred suspension of aluminum chloride.

-

Acylation: After the addition is complete, add 1,4-difluorobenzene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Chemical Reactivity

The reactivity of this compound is a rich tapestry woven from the individual contributions of its functional groups.

The acetoxy group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 4-hydroxy-2',5'-difluorobenzophenone. This transformation is valuable for unmasking a phenolic hydroxyl group, which can then be used for further functionalization or to study the impact of the hydroxyl group on the molecule's properties.

Experimental Protocol: Basic Hydrolysis

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

The fluorine atoms on the 2',5'-difluorophenyl ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the benzoyl group.[10] The reactivity of the two fluorine atoms is not equivalent. The fluorine at the 2'-position is ortho to the carbonyl group, while the fluorine at the 5'-position is meta. In SNAr reactions, electron-withdrawing groups exert their activating effect most strongly from the ortho and para positions.[10] Therefore, the 2'-fluorine is expected to be more susceptible to nucleophilic attack than the 5'-fluorine.

Caption: Predicted regioselectivity of nucleophilic aromatic substitution.

This differential reactivity allows for selective functionalization of the 2'-position with various nucleophiles such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of derivatives.[3]

Benzophenones are renowned for their photochemical properties.[11] Upon absorption of UV light, they can undergo intersystem crossing to a triplet excited state, which can then act as a photosensitizer or participate in hydrogen abstraction reactions. The presence of fluorine atoms is known to enhance the photostability of the benzophenone scaffold.[12] The acetoxy group, being less electron-donating than a hydroxyl group, may also influence the excited-state properties. The photochemical behavior of this molecule could be harnessed in applications such as photolabeling or as a photoinitiator in polymerization reactions.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive scaffold for various applications.

-

Medicinal Chemistry: The benzophenone core is present in numerous bioactive compounds.[2] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[13] The acetoxy group can act as a prodrug moiety, being hydrolyzed in vivo to release the active hydroxy form. This molecule could serve as a key intermediate in the synthesis of novel therapeutic agents, for instance, as inhibitors of enzymes where the specific substitution pattern provides optimal interactions with the active site.

-

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance. Difluorobenzophenone derivatives are used as monomers in the synthesis of high-performance polymers like polyetheretherketones (PEEK). The acetoxy group could be used to introduce cross-linking capabilities or to modify the surface properties of materials.

Conclusion

This compound is a molecule with significant untapped potential. By drawing on the well-established chemistry of its constituent parts, we can confidently predict its properties and reactivity. The synthetic accessibility via Friedel-Crafts acylation, coupled with the differential reactivity of its functional groups, opens up a vast chemical space for the creation of novel derivatives. This in-depth guide provides a solid foundation for researchers and scientists to explore the applications of this promising compound in drug discovery, materials science, and beyond.

References

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. figshare.mq.edu.au [figshare.mq.edu.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. asdlib.org [asdlib.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Acetoxy-2',5'-difluorobenzophenone: A Methodological Approach for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility and stability of 4-Acetoxy-2',5'-difluorobenzophenone, a compound of interest in pharmaceutical research. Given the critical role of these properties in determining the developability and therapeutic potential of a new chemical entity, this document outlines a robust, scientifically-grounded approach to their evaluation. The methodologies described herein are rooted in established principles of physical chemistry and guided by international regulatory standards, ensuring the generation of reliable and submission-ready data.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel molecule from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences the bioavailability of a compound, while its chemical stability dictates its shelf-life, formulation requirements, and potential for degradation into impurities that could compromise safety and efficacy.[1][2] this compound, a substituted benzophenone, presents a unique set of characteristics that necessitate a tailored investigational approach. This guide provides the experimental rationale and detailed protocols to empower researchers in this critical phase of drug development.

Solubility Determination: A Foundation for Formulation

An accurate assessment of a compound's solubility in various media is the first step in designing effective formulation strategies. The following sections detail a systematic approach to quantifying the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Measurement

The gold-standard method for determining equilibrium solubility involves the shake-flask method. This technique ensures that the solution has reached saturation, providing a thermodynamically accurate measurement.

Step-by-Step Methodology:

-

Preparation of Solvent Media: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development. A recommended starting set includes:

-

Purified Water (e.g., Milli-Q®)

-

pH Buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Common organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility Profile

The quantitative data should be summarized in a clear and concise table to facilitate comparison across different solvent systems.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Insert Data] |

| pH 1.2 Buffer | 37 | [Insert Data] |

| pH 6.8 Buffer | 37 | [Insert Data] |

| Ethanol | 25 | [Insert Data] |

| Acetonitrile | 25 | [Insert Data] |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a crucial component of drug development that provides insights into the intrinsic stability of a molecule.[1][3][4] By subjecting the compound to conditions more severe than those encountered during storage, potential degradation products can be identified, and degradation pathways can be elucidated.[1][2] This information is vital for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[1][2]

Forced Degradation Experimental Design

A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, heat, and light.[3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to obscure the primary degradation pathways.[2][3]

Experimental Protocols:

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with 0.1 M to 1.0 M hydrochloric acid.[3]

-

Incubate the solution at room temperature or elevated temperatures (e.g., 50-60 °C) if no degradation is observed at room temperature.[3]

-

Monitor the reaction over time (e.g., at 0, 2, 4, 8, and 24 hours).

-

Neutralize the samples with a suitable base before analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 M to 1.0 M sodium hydroxide.[3]

-

Follow the same incubation and monitoring procedure as for acidic hydrolysis.

-

Neutralize the samples with a suitable acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3-30%).

-

Incubate at room temperature and monitor over time.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) in a controlled oven.[5]

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[3]

-

A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Analytical Methodology for Stability-Indicating Methods

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also separate and quantify the degradation products. HPLC is the most common technique for this purpose.

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a common starting point, but other stationary phases may be necessary to achieve adequate separation of the parent compound from its degradants.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all peaks.

-

Detection: UV detection at a wavelength where the parent compound and all potential degradants have a significant response is crucial. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS) Coupling: LC-MS can be invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.

Visualization: Forced Degradation and Analysis Workflow

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways of this compound

Based on the chemical structure, several degradation pathways can be anticipated. The acetoxy group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-Hydroxy-2',5'-difluorobenzophenone. The benzophenone core, while generally stable, can undergo photochemical reactions. The fluorine substituents are typically stable but their influence on the reactivity of the aromatic rings should be considered.

Conclusion: A Roadmap to Comprehensive Characterization

This guide has provided a detailed methodological framework for the investigation of the solubility and stability of this compound. By following these protocols, researchers can generate the high-quality data necessary to make informed decisions during the drug development process. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific imperative for the successful advancement of new therapeutic agents.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Bajpai, M., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. [Link]

-

Creative Biolabs. Forced Degradation Studies. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

BioPharm International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 5. snscourseware.org [snscourseware.org]

An In-depth Technical Guide to 2-Acetoxy-2',5'-difluorobenzophenone

Abstract

This technical guide provides a comprehensive overview of 2-Acetoxy-2',5'-difluorobenzophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and synthetic applications. This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol, and explores its potential applications in drug discovery and materials science. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into its synthesis and utility as a versatile chemical scaffold.

Introduction and Chemical Identity

Benzophenone and its derivatives are a well-established class of compounds with a ubiquitous presence in medicinal chemistry and materials science.[1][2] Their rigid diaryl ketone structure serves as a valuable pharmacophore and a versatile synthetic intermediate. The strategic incorporation of fluorine atoms and an acetoxy group into the benzophenone scaffold, as seen in 2-Acetoxy-2',5'-difluorobenzophenone, can significantly modulate its physicochemical and biological properties. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The acetoxy group can serve as a potential prodrug moiety or a synthetic handle for further molecular elaboration.

This guide focuses on the specific isomer, 2-Acetoxy-2',5'-difluorobenzophenone .

| Identifier | Value |

| IUPAC Name | [2-(2,5-difluorobenzoyl)phenyl] acetate |

| CAS Number | 890098-68-7 |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.24 g/mol |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC(F)=CC=C1F |

| InChI Key | KPOQGMCZRSWKNM-UHFFFAOYSA-N |

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for 2-Acetoxy-2',5'-difluorobenzophenone is presented below. This data is crucial for safe handling, storage, and experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Purity | Typically ≥90% | [3] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Table 2: Safety and Hazard Information

| Hazard Class | GHS Pictogram | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | GHS07 (Harmful/Irritant) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Harmful/Irritant) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Harmful/Irritant) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 (Harmful/Irritant) | H335: May cause respiratory irritation |

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: A Validated Approach

The synthesis of substituted benzophenones is most commonly achieved via the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction provides a direct and efficient method for forming the carbon-carbon bond between an aromatic ring and an acyl group. The following protocol describes a reliable, two-step synthesis of 2-Acetoxy-2',5'-difluorobenzophenone.

Rationale for the Synthetic Strategy

The synthesis begins with the formation of the core benzophenone structure, followed by the introduction of the acetoxy group. A Friedel-Crafts acylation between 2,5-difluorobenzoyl chloride and phenyl acetate is the key step. Phenyl acetate serves as the nucleophilic aromatic component. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-Acetoxy-2',5'-difluorobenzophenone.

Detailed Step-by-Step Protocol

Materials:

-

2,5-Difluorobenzoyl chloride

-

Phenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

-

Formation of Acylium Ion: In a separate flask, dissolve 2,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension via a dropping funnel, maintaining the temperature at 0°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the acylium ion complex.

-

Friedel-Crafts Reaction: Dissolve phenyl acetate (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-Acetoxy-2',5'-difluorobenzophenone.

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6]

Rationale for Biological Interest

The incorporation of two fluorine atoms in 2-Acetoxy-2',5'-difluorobenzophenone is of particular interest. Fluorine's high electronegativity can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and increase the compound's in vivo half-life. The acetoxy group can act as a prodrug, being hydrolyzed in vivo by esterases to release the corresponding phenol, which may be the active form of the molecule.

Potential as a Synthetic Intermediate

2-Acetoxy-2',5'-difluorobenzophenone can serve as a valuable intermediate for the synthesis of more complex molecules. The acetoxy group can be hydrolyzed to a phenol, which can then be used in etherification or other coupling reactions. The ketone functionality can also be a site for further chemical transformations.

Caption: Potential synthetic utility of the target compound.

Characterization and Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The coupling patterns will be complex due to the fluorine substitutions. A singlet corresponding to the methyl protons of the acetoxy group would be expected around 2.0-2.5 ppm.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon (typically >190 ppm), the carbons of the aromatic rings, and the methyl and carbonyl carbons of the acetoxy group. The signals for the carbons bearing fluorine atoms will appear as doublets due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ketone carbonyl stretching (around 1650-1680 cm⁻¹) and the ester carbonyl stretching (around 1760-1770 cm⁻¹). C-F stretching vibrations would be observed in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (276.24 g/mol ).

Conclusion

2-Acetoxy-2',5'-difluorobenzophenone is a synthetically accessible and promising molecule for applications in drug discovery and as a chemical building block. Its structural features, including the fluorinated benzophenone core and the acetoxy group, provide a foundation for the development of novel compounds with potentially enhanced biological activity and pharmacokinetic properties. The synthetic protocol detailed in this guide offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As the field of medicinal chemistry continues to explore the benefits of fluorination, compounds like 2-Acetoxy-2',5'-difluorobenzophenone will likely play an increasingly important role in the development of new therapeutic agents.

References

- Gupta, V. K., & Kumar, M. (2020). Benzophenone: A ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 945-969.

- Surana, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(21), 2587-2613.

- Khan, I., & Choudhary, M. I. (2023). Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23865-23891.

- Zeng, Y., et al. (2022).

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. Retrieved from [Link]

- Mukhopadhyay, T. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34246-34289.

-

Organic Syntheses. (n.d.). Preparation of Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Difluorobenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Difluorobenzophenone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Acetoxy-2',5'-difluorobenzophenone | 890098-68-7 [sigmaaldrich.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Difluorobenzophenone | C13H8F2O | CID 522826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to Difluorobenzophenone Derivatives: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract Difluorobenzophenone derivatives represent a cornerstone class of molecules with significant utility spanning medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the classic benzophenone scaffold imparts unique physicochemical properties, including enhanced metabolic stability, binding affinity, and photophysical characteristics. This technical guide provides a comprehensive review of the synthesis, key mechanisms of action, and principal applications of these derivatives. We will delve into established synthetic routes, explore their role as potent inhibitors of critical biological targets such as tubulin and protein kinases, and detail their function as essential monomers in high-performance polymers. This document serves as an in-depth resource, complete with detailed experimental protocols and mechanistic diagrams to empower researchers in leveraging the full potential of this versatile chemical class.

Introduction to Difluorobenzophenone Derivatives

The benzophenone core, a simple diaryl ketone, is a privileged scaffold in chemistry. Its rigid, three-dimensional structure provides an excellent platform for developing molecules that can engage with biological targets or participate in photochemical reactions. The introduction of fluorine atoms—the most electronegative element—dramatically alters the electronic and steric properties of the parent molecule.

In medicinal chemistry, fluorine substitution is a well-established strategy to enhance drug efficacy. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability. Consequently, difluorobenzophenone derivatives have emerged as valuable scaffolds for designing novel therapeutic agents.[1] In materials science, the carbon-fluorine bond's strength and the unique electronic properties of fluorinated aromatics contribute to enhanced thermal stability, chemical resistance, and desirable photophysical behaviors, making them ideal for advanced polymers and photoinitiators.[2][3]

Synthesis of Difluorobenzophenone Derivatives

The synthesis of difluorobenzophenones can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern (e.g., 4,4'-, 2,4'-, or 3,5'-) and the availability of starting materials. The most prevalent industrial methods are Friedel-Crafts acylation and the oxidation of difluorodiphenylmethane intermediates.

Key Synthetic Strategies

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a direct and common method for synthesizing benzophenones.[4] For 4,4'-difluorobenzophenone, the reaction typically involves the acylation of fluorobenzene with 4-fluorobenzoyl chloride.[4] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, making it a potent electrophile that can attack the electron-rich fluorobenzene ring. The catalyst's role is to complex with the carbonyl oxygen of the acyl chloride, which significantly increases the electrophilicity of the carbonyl carbon, thereby facilitating the attack by the aromatic ring. A major challenge with this method is the need for stoichiometric amounts of the catalyst and managing the subsequent waste streams.[5]

-

Oxidation of Difluorodiphenylmethane: This two-step approach offers an alternative route that can be advantageous in certain manufacturing contexts.[4][5] First, fluorobenzene is reacted with a formaldehyde source under acidic conditions (e.g., using an organic sulfonic acid catalyst) to form a mixture of difluorodiphenylmethane (DFDPM) isomers.[5] The resulting DFDPM intermediate is then oxidized using a strong oxidizing agent, such as nitric acid, to yield the corresponding difluorobenzophenone.[6] This method avoids the use of acyl chlorides and can be scaled effectively.

Figure 1: High-level comparison of the two primary synthetic routes to 4,4'-difluorobenzophenone.

Detailed Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts methodologies.[7] It describes the synthesis of 4,4'-difluorobenzophenone from fluorine benzotrichloride and excess fluorobenzene, where fluorobenzene acts as both reactant and solvent.

Materials:

-

Fluorobenzene (anhydrous)

-

p-Fluorine benzotrichloride

-

Aluminum trichloride (anhydrous, AlCl₃)

-

Water (deionized)

-

Methanol

-

Ice

Equipment:

-

Three-necked round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and condenser, add 200 g of anhydrous fluorobenzene.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly and portion-wise add 65 g of anhydrous aluminum trichloride. Causality Note: The reaction is highly exothermic; slow addition of the AlCl₃ catalyst is crucial to control the temperature and prevent unwanted side reactions.

-

Reactant Addition: Once the catalyst is added and the temperature is stable at 0-5 °C, add 100 g of p-fluorine benzotrichloride dropwise via a dropping funnel over a period of approximately 20 minutes. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The reaction forms an intermediate, 4,4'-difluorophenyl dichloromethane.

-

Hydrolysis (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing 600 g of crushed ice and water. Stir vigorously. Causality Note: This hydrolysis step quenches the reaction, decomposes the AlCl₃ catalyst, and converts the dichloromethane intermediate to the final ketone product.

-

Work-up and Isolation: Heat the quenched mixture to its azeotropic temperature to distill and recover the excess fluorobenzene (approx. 140 g). After distillation, cool the remaining mixture to room temperature. The crude product will precipitate as a solid.

-

Purification: Collect the faint yellow solid crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

-

Recrystallization: Transfer the crude solid (approx. 102 g) to a flask and add 200 g of methanol. Heat the mixture to reflux until the solid completely dissolves, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. This procedure typically yields approximately 92 g (90% yield) of 4,4'-difluorobenzophenone with a melting point of 107-108 °C.[7]

Applications in Medicinal Chemistry

The difluorobenzophenone scaffold is a powerful starting point for developing potent and selective therapeutic agents. Its derivatives have shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization and protein kinases.

Mechanism of Action 1: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[8] They are dynamic polymers of α- and β-tubulin heterodimers. Molecules that disrupt microtubule dynamics, known as Microtubule Targeting Agents (MTAs), are among the most successful classes of anticancer drugs.[9] These agents can be classified as stabilizers (e.g., Taxol®) or destabilizers (e.g., Vinca alkaloids).

Several benzophenone derivatives have been identified as potent tubulin polymerization inhibitors, acting as destabilizers. They typically bind to the colchicine-binding site on β-tublin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of microtubule formation leads to a G2/M phase arrest in the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

Mechanism of Action 2: Protein Kinase Inhibition

Protein kinases are enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for drug development.[7] The benzophenone scaffold can be functionalized to fit into the ATP-binding pocket of various kinases.

Structurally related compounds, such as bis(benzo[b]furan-2-yl)methanones, have been shown to inhibit receptor tyrosine kinases like FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[7][11] These receptors are often constitutively active in certain cancers, such as acute myeloid leukemia (FLT3) and various solid tumors (PDGFR), driving uncontrolled cell proliferation.[12][13] Inhibitors block the receptor's ability to phosphorylate downstream substrates, thereby shutting down these pro-survival signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2][6][7][14]

Figure 2: Simplified signaling pathway of a receptor tyrosine kinase and the point of inhibition by a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal how chemical modifications to the benzophenone scaffold influence biological activity.

-

For Tubulin Inhibitors: Activity is often enhanced by mimicking the structure of natural products like combretastatin A-4. This typically involves a 3',4',5'-trimethoxy substitution pattern on one phenyl ring, which fits into a hydrophobic pocket of the colchicine binding site. Substitutions on the second phenyl ring with small electron-donating or withdrawing groups can further tune the activity.[1]

-

For Kinase Inhibitors: The carbonyl group of the benzophenone core is often critical, forming a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (e.g., with the backbone NH of Met-109 in p38 MAP kinase).[15] Substitutions on the phenyl rings are designed to occupy adjacent hydrophobic pockets to increase potency and selectivity.[15]

Data Summary: Biological Activity of Representative Derivatives

The following table summarizes the reported biological activities of several benzophenone and related fluorinated derivatives, demonstrating their potential in oncology.

| Compound Class | Target | Specific Activity | Cell Line | IC₅₀ Value | Reference |

| Benzophenone Derivative (10a) | Tubulin | Tubulin Polymerization Inhibition | A549 (Lung) | 0.029 µM | |

| Benzophenone Derivative (10a) | Tubulin | Tubulin Polymerization Inhibition | HCT-116 (Colon) | 0.035 µM | [5] |

| bis(benzo[b]furan-2-yl)methanone | FLT3 Kinase | Autophosphorylation Inhibition | - | ~0.5 µM | |

| bis(benzo[b]furan-2-yl)methanone | PDGFR Kinase | Autophosphorylation Inhibition | - | ~0.5 µM | [16] |

| Aminobenzophenone (45) | p38 MAP Kinase | Kinase Inhibition | - | 10 nM | [15] |

Key Biological Assay Protocol

To evaluate the efficacy of potential MTAs, the in vitro tubulin polymerization assay is a fundamental and widely used method. It directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from established methods and measures tubulin polymerization by monitoring the increase in fluorescence of a reporter dye (DAPI) that preferentially binds to polymerized microtubules.

Materials:

-

Purified porcine brain tubulin (>99% pure), stored at -80°C

-

Tubulin Polymerization Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP), 10 mM stock in water

-

Glycerol (100%)

-

DAPI (4′,6-diamidino-2-phenylindole), 1 mM stock in DMSO

-

Test compound (e.g., difluorobenzophenone derivative) dissolved in DMSO

-

Positive control (Paclitaxel, stabilizer) and Negative control (Nocodazole, destabilizer)

-

384-well black, non-binding microplate

-

Fluorescence plate reader with kinetic reading capability at 37°C

Procedure:

-

Reagent Preparation: On ice, thaw all reagents. Prepare a "Master Mix" containing Assay Buffer, 1 mM GTP (final concentration), and 10% glycerol (final concentration). Causality Note: GTP is essential as it binds to β-tubulin and hydrolysis of this GTP to GDP is a key step in microtubule dynamics. Glycerol is included to enhance polymerization.

-

Tubulin Preparation: Dilute the purified tubulin stock to a final concentration of 2 mg/mL in the Master Mix. Keep on ice and use within 30 minutes.

-

Compound Plating: Prepare serial dilutions of the test compound in Assay Buffer. Add 5 µL of each compound dilution to the wells of the 384-well plate. Include wells for DMSO (vehicle control), Paclitaxel (positive control), and Nocodazole (negative control).

-

Initiating Polymerization: Add 6.3 µM DAPI (final concentration) to the tubulin/Master Mix solution. To initiate the reaction, add 45 µL of this final tubulin solution to each well of the 384-well plate containing the compounds.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically for 60 minutes, with readings taken every 60 seconds (Excitation: 360 nm, Emission: 420 nm).

-

Data Analysis: Plot fluorescence intensity versus time for each concentration. The area under the curve (AUC) is calculated. A decrease in AUC compared to the DMSO control indicates inhibition of polymerization (destabilization), while an increase indicates promotion of polymerization (stabilization). The IC₅₀ value (for inhibitors) can be calculated by plotting the percent inhibition against the log of the compound concentration.

Figure 3: Experimental workflow for the in vitro tubulin polymerization assay.

Applications in Materials Science

Beyond their biological activity, difluorobenzophenones are critical components in advanced materials.

-

High-Performance Polymers: 4,4'-Difluorobenzophenone is a key monomer in the synthesis of polyetheretherketone (PEEK).[2] PEEK is a semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and resistance to harsh chemicals.[2] It is widely used in demanding applications in the aerospace, automotive, and medical implant industries.[2] The fluorine atoms in the monomer are crucial as they activate the aromatic ring for nucleophilic aromatic substitution during the step-growth polymerization process.

-

Photochemical Applications: The benzophenone core is an excellent chromophore, capable of absorbing UV light. This property makes its derivatives, including difluorobenzophenones, highly effective as photoinitiators for UV-curable coatings, adhesives, and inks.[3] Upon UV absorption, the molecule is promoted to an excited triplet state, which can then initiate polymerization reactions. They are also used as UV filters and stabilizers in plastics to prevent degradation from sun exposure.[17]

Conclusion and Future Perspectives

Difluorobenzophenone derivatives are a remarkably versatile class of compounds whose importance continues to grow. In medicinal chemistry, they serve as a validated scaffold for the development of potent inhibitors targeting fundamental cancer processes like cell division and signal transduction. The ability to fine-tune their properties through synthetic modification ensures a continued pipeline of novel drug candidates. Future work will likely focus on developing derivatives with improved selectivity for specific kinase isoforms or tubulin isotypes to reduce off-target effects and enhance therapeutic windows.

In materials science, the demand for robust, high-performance materials will continue to drive the use of difluorobenzophenones in polymers like PEEK. Furthermore, their unique photophysical properties present opportunities in advanced optoelectronics, such as in the development of efficient emitters for organic light-emitting diodes (OLEDs). The ongoing exploration of the synthesis and application of these molecules promises to yield further innovations across multiple scientific disciplines.

References

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2018). RSC Advances. [Link]

- CN106045828A - Preparation method of 4,4'-difluorobenzophenone. (2016).

-

Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2012). European Journal of Medicinal Chemistry. [Link]

-

4,4'-Difluorobenzophenone. (n.d.). Wikipedia. [Link]

- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (2009).

-

Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. (2004). Journal of Medicinal Chemistry. [Link]

- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore. (2020).

-

Inhibition of FLT3 and PDGFR tyrosine kinase activity by bis(benzo[b]furan-2-yl)methanones. (2006). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. (2024). Molecules. [Link]

- EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. (1979).

-

FLT3 Signaling. (n.d.). Reactome Pathway Database. [Link]

-

Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. (2022). International Journal of Cancer. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). Journal of Visualized Experiments. [Link]

-

Design, synthesis and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. [Link]

-

Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (2021). Cells. [Link]

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2023). Molecules. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]

-

Platelet-derived Growth Factor (PDGF) Family. (n.d.). Sino Biological. [Link]

-

Schematic representation of the FLT3-ITD signaling pathways and... (2019). ResearchGate. [Link]

-

Development - Flt3 signaling Pathway Map. (n.d.). Bio-Rad. [Link]

-

An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. (2015). Journal of Hematology & Oncology. [Link]

Sources

- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 5. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. sinobiological.com [sinobiological.com]

- 7. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | FLT3 Signaling [reactome.org]

- 15. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

quantum chemical calculations for 4-Acetoxy-2',5'-difluorobenzophenone

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Acetoxy-2',5'-difluorobenzophenone

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a molecule of interest in medicinal chemistry. Authored for researchers, computational chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of computational methods to elucidate the structural, electronic, and spectroscopic properties of this target molecule. We present a self-validating, step-by-step protocol utilizing Density Functional Theory (DFT), explaining the rationale behind methodological choices, from software and basis set selection to the specific analyses crucial for drug design. The guide emphasizes the interpretation of calculated data—including optimized geometry, frontier molecular orbitals, electrostatic potential maps, and simulated spectra—to derive actionable insights for molecular design and property prediction.

Introduction

This compound is a substituted benzophenone derivative. The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of acetoxy and difluoro groups can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding these properties at a fundamental electronic level is paramount for rational drug design.

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a bridge between molecular structure and biological function.[1][2] By solving approximations of the Schrödinger equation, these methods provide detailed insights into molecular geometries, electronic structures, and reactivities.[3] For drug development, this translates into the ability to predict molecular properties, understand drug-receptor interactions, and optimize lead compounds, thereby reducing the time and cost associated with empirical trial-and-error approaches.[4][5] This guide provides a robust computational workflow to characterize this compound, serving as a template for the analysis of other small molecule drug candidates.

Theoretical Foundations

The bedrock of quantum chemistry is the time-independent Schrödinger equation. However, its exact solution is only feasible for one-electron systems. For multi-electron molecules like this compound, a hierarchy of approximate methods is employed, beginning with the Born-Oppenheimer approximation, which assumes stationary nuclei relative to the much faster-moving electrons.[3]

Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the complex N-body wave function with a single Slater determinant.[3][6][7] It treats each electron as moving in the average field created by all other electrons, thus simplifying the many-body problem into a set of one-body problems.[6] While HF theory is a crucial starting point, it neglects the instantaneous correlation of electron movements, which is a significant limitation.[7][8]

Post-Hartree-Fock Methods

To improve upon HF theory, post-HF methods were developed to incorporate electron correlation.[6][8] Techniques like Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory systematically account for electron correlation, yielding more accurate results, albeit at a significantly higher computational cost.[6][8][9] These methods are often considered the "gold standard" for small molecules but can be prohibitively expensive for drug-sized compounds.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its exceptional balance of accuracy and efficiency.[5][10] Instead of calculating the complex wave function, DFT determines the system's energy from its electron density.[5][11] This approach inherently includes a degree of electron correlation through the exchange-correlation functional. DFT is widely used in drug discovery for applications ranging from predicting binding affinities to elucidating reaction mechanisms.[4][5] The accuracy of DFT is critically dependent on the choice of the functional and the basis set.[11]

Basis Sets

In computational chemistry, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set. The choice of basis set is a critical determinant of the calculation's accuracy and cost.

-

Pople-style basis sets (e.g., 6-31G, 6-311G): These are widely used and offer a good compromise between speed and accuracy. The notation indicates how core and valence orbitals are described. Symbols like * or (d,p) add polarization functions, which allow for non-spherical electron distribution and are crucial for describing chemical bonds accurately. Diffuse functions, denoted by +, are important for describing anions or systems with significant non-covalent interactions.[12][13]

-

Dunning-style basis sets (e.g., cc-pVDZ, cc-pVTZ): The "correlation-consistent polarized" (cc-p) basis sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy wavefunction-based calculations.[10][12] While generally more accurate, they are also more computationally demanding than Pople-style sets of similar size.[14]

For a molecule like this compound, a split-valence double-zeta basis set with polarization functions, such as 6-31G(d,p) (often denoted as 6-31G**), provides a reliable starting point for geometry optimization and electronic property analysis.